molecular formula C7H11NO B14742204 N,N-Dimethylamino-2,4-pentadiene-5-al CAS No. 4688-60-2

N,N-Dimethylamino-2,4-pentadiene-5-al

Cat. No.: B14742204
CAS No.: 4688-60-2
M. Wt: 125.17 g/mol
InChI Key: MJPXUXNGHKYZIV-GGWOSOGESA-N
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Description

Contextualization within Conjugated Enamine and Dienamine Frameworks

N,N-Dimethylamino-2,4-pentadiene-5-al is a vinylogous amide, a class of compounds characterized by a conjugated system where the electronic effects of a functional group are transmitted through intervening double bonds. Specifically, it is a donor-acceptor diene, with the dimethylamino group acting as an electron-donating group and the aldehyde as an electron-withdrawing group. This electronic arrangement is crucial to its reactivity.

The core of its utility lies in its ability to serve as a precursor to dienamines. Dienamines are electron-rich species formed from the condensation of an α,β-unsaturated aldehyde or ketone with a secondary amine. rsc.org In the case of this compound, the dienamine is pre-formed, offering a stable and accessible source for various synthetic transformations. The extended conjugation in dienamines, compared to their enamine counterparts, allows for reactivity at more remote positions, namely the γ and ε carbons, a concept known as vinylogy. nih.gov This extended reactivity opens up new avenues for carbon-carbon and carbon-heteroatom bond formation.

The reactivity of dienamines is governed by the Highest Occupied Molecular Orbital (HOMO), which is raised in energy by the electron-donating amine group. This makes the dienamine a potent nucleophile, capable of reacting with a wide range of electrophiles. The regioselectivity of these reactions can often be controlled, allowing for the selective functionalization of different positions within the molecule.

Historical Development of Dienamine Catalysis

The roots of dienamine chemistry can be traced back to the early 20th century with the pioneering work on enamines. The stoichiometric preparation of enamines was first made practical by Mannich and Davidsen. rsc.org However, the catalytic use of enamines in asymmetric synthesis gained significant momentum with the Hajos–Parrish–Eder–Sauer–Wiechert reaction in the 1970s, a landmark intramolecular aldol (B89426) reaction catalyzed by proline. nih.govunito.it

The specific concept of dienamine catalysis is a more recent development within the broader field of organocatalysis. researchgate.net In 2006, Jørgensen and coworkers reported a seminal example of an asymmetric vinylogous catalytic process through the dienamine activation of α,β-unsaturated aldehydes. rsc.orgnih.gov They demonstrated the γ-amination of these substrates with high enantioselectivity, showcasing the potential of dienamine intermediates to control reactivity at a distance. rsc.orgnih.gov

Since these initial discoveries, the field of dienamine catalysis has expanded rapidly, with numerous research groups contributing to the development of new catalysts and reactions. rsc.org This has led to a diverse array of transformations, including Michael additions, aldol reactions, and cycloadditions, all proceeding through dienamine intermediates. rsc.org

Significance of Poly-unsaturated Aminocarbonyl Compounds in Organic Synthesis

Poly-unsaturated aminocarbonyl compounds, such as this compound, are highly valuable synthons in organic chemistry. Their extended π-system and inherent polarity make them versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals.

One of the key applications of these compounds is in cycloaddition reactions, particularly the Diels-Alder reaction. The electron-rich nature of the diene system in this compound makes it an excellent partner for electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. wikipedia.orgencyclopedia.pubnih.gov This allows for the stereoselective formation of six-membered rings, a common motif in many biologically active molecules.

Furthermore, the ability to generate vinylogous iminium ions from these compounds through protonation or reaction with a Lewis acid opens up another realm of reactivity. acs.orgacs.orgrsc.orgresearchgate.net These electrophilic species can participate in a variety of nucleophilic addition reactions, further expanding the synthetic utility of this class of molecules.

The synthesis of this compound itself is noteworthy. Compounds of this type, often referred to as Zincke aldehydes, can be prepared via the ring-opening of pyridinium (B92312) salts, a process known as the Zincke reaction. researchgate.net This provides a readily accessible route to these valuable synthetic intermediates from simple and commercially available starting materials.

Below is a data table summarizing the key properties of this compound.

PropertyValue
IUPAC Name (2E,4E)-5-(dimethylamino)penta-2,4-dienal
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS Number 4688-60-2
Appearance Not specified, likely a colored solid or oil
Key Structural Features Conjugated diene, aldehyde, tertiary amine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4688-60-2

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2E,4E)-5-(dimethylamino)penta-2,4-dienal

InChI

InChI=1S/C7H11NO/c1-8(2)6-4-3-5-7-9/h3-7H,1-2H3/b5-3+,6-4+

InChI Key

MJPXUXNGHKYZIV-GGWOSOGESA-N

Isomeric SMILES

CN(C)/C=C/C=C/C=O

Canonical SMILES

CN(C)C=CC=CC=O

Origin of Product

United States

Synthetic Methodologies for N,n Dimethylamino 2,4 Pentadiene 5 Al and Analogous Structures

Strategies for Carbonyl Activation and Dienamine Formation

The formation of a dienamine from an α,β-unsaturated aldehyde involves the activation of the carbonyl group, followed by condensation with a secondary amine. This process extends the conjugation of the enamine, creating a nucleophilic center at the γ-carbon, which is a key feature of dienamine reactivity. nih.govrsc.org

Condensation Reactions with Secondary Amines

The classical method for forming enamines, and by extension dienamines, is the acid-catalyzed condensation of a carbonyl compound with a secondary amine. masterorganicchemistry.comwikipedia.org The reaction proceeds through a multistep, reversible mechanism.

The process begins with the nucleophilic attack of the secondary amine (e.g., dimethylamine) on the carbonyl carbon of an α,β-unsaturated aldehyde. youtube.com This is followed by a series of proton transfers to form a carbinolamine intermediate. wikipedia.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). masterorganicchemistry.com Subsequent elimination of water and deprotonation of the α-carbon results in the formation of the dienamine. chemistrysteps.com The entire process is an equilibrium, and to drive the reaction toward the dienamine product, water is typically removed from the reaction mixture, for example, by azeotropic distillation or using dehydrating agents. wikipedia.orgchemistrysteps.com

Table 1: Key Steps in Dienamine Formation via Condensation

Step Description Intermediate
1 Nucleophilic attack Zwitterionic adduct
2 Proton transfer Carbinolamine
3 Protonation of hydroxyl Protonated carbinolamine
4 Elimination of water Iminium ion

Aminocatalytic Approaches from α,β-Unsaturated Aldehydes

Modern synthetic chemistry frequently employs chiral secondary amines as organocatalysts to generate dienamines from α,β-unsaturated aldehydes. This strategy, known as dienamine catalysis, not only forms the dienamine intermediate but also controls the stereochemical outcome of subsequent reactions. rsc.org The activation of an α,β-unsaturated aldehyde with a secondary amine catalyst raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the γ- and α-positions of the dienamine nucleophilic. researchgate.net

This activation mode allows for direct asymmetric functionalization at the γ-position of the original aldehyde, a reactivity pattern that is complementary to the typical electrophilic nature of the β-position in Michael additions. nih.gov For instance, the reaction of α,β-unsaturated aldehydes with electrophilic nitrogen sources like azodicarboxylates can yield γ-aminated products with high enantioselectivity when a chiral amine catalyst is used. nih.govresearchgate.net DFT calculations and experimental studies suggest that these reactions can proceed through mechanisms such as a hetero-Diels-Alder cycloaddition. nih.gov

Advanced Synthetic Routes

Beyond classical condensation, advanced synthetic methods involving transition metals and multi-component strategies have been developed to construct complex dienamine structures with greater efficiency and atom economy.

Transition Metal-Catalyzed Syntheses of Conjugated Enamines

Transition metal catalysis offers powerful tools for the synthesis of enamines and conjugated systems. While direct synthesis of N,N-Dimethylamino-2,4-pentadiene-5-al via this method is not extensively documented, analogous conjugated enamines can be prepared using catalysts based on metals like palladium (Pd). acs.org For example, Pd-catalyzed oxidative amination of aliphatic alkenes can produce protected enamines. acs.org

The combination of enamine catalysis with transition metal catalysis has emerged as a particularly potent strategy. nih.gov In these systems, the amine catalyst generates a nucleophilic enamine or dienamine intermediate, which then reacts with an electrophilic species activated by a transition metal catalyst. nih.gov This dual activation approach enables a wide range of transformations, including α-allylic alkylations of aldehydes and ketones. nih.gov

Multi-component Reactions for Dienamine Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, provide a highly efficient route to complex molecules. organic-chemistry.org Several MCRs can be envisioned to generate dienamine-like structures or their derivatives. For example, organocatalyzed domino reactions involving ketones, aldehydes, and other nucleophiles can lead to the formation of highly substituted cyclohexa-1,3-dienamines. These reactions proceed through a cascade of elementary steps, often initiated by the formation of an enamine or dienamine intermediate. organic-chemistry.org The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for rapidly synthesizing diverse heterocyclic scaffolds, which can involve dienamine intermediates. nih.gov

Table 2: Comparison of Synthetic Strategies

Methodology Key Features Advantages Common Reactants
Condensation Reversible, acid-catalyzed. Simple, well-established. α,β-Unsaturated aldehyde, secondary amine.
Aminocatalysis Uses chiral amine catalysts. Enantioselective, remote functionalization. α,β-Unsaturated aldehyde, electrophile.
Transition Metal Catalysis Involves metal catalysts (e.g., Pd, Rh). High efficiency, novel reactivity. Alkenes, amines, allylic substrates.

| Multi-component Reactions | ≥3 reactants in one pot. | High atom economy, molecular complexity. | Aldehydes, amines, ketones, dienophiles. |

Chemo- and Regioselective Synthesis of Dienamine Architectures

A significant challenge in the synthesis and use of dienamines is controlling the chemo- and regioselectivity of their reactions. Dienamines possess multiple nucleophilic sites (typically the α- and γ-carbons), and selective functionalization is crucial for their synthetic utility.

In aminocatalysis, the choice of catalyst and reaction conditions can direct an electrophile to a specific position. The γ-functionalization of α,β-unsaturated aldehydes via dienamine intermediates is a classic example of achieving high regioselectivity. nih.gov This selective γ-attack is often favored due to the electronic properties of the dienamine intermediate.

Furthermore, chemo- and regioselective multi-component reactions have been designed to build complex molecular architectures. For instance, nickel-catalyzed four-component reactions have been developed to access polysubstituted 1,3-dienes with excellent control over the placement of functional groups. nih.gov While not directly forming dienamines, these methods highlight the advanced strategies available for controlling selectivity in the synthesis of conjugated systems, which are foundational for creating specific dienamine architectures. mdpi.com The judicious selection of catalysts and reaction partners allows for the precise construction of complex molecules from simple precursors. mdpi.com

Reactivity and Mechanistic Investigations of N,n Dimethylamino 2,4 Pentadiene 5 Al

Nucleophilic Reactivity of the Dienamine System

The reactivity of N,N-Dimethylamino-2,4-pentadiene-5-al is fundamentally dictated by its structure as a dienamine, a class of compounds characterized by a nitrogen atom conjugated to a diene system. This arrangement gives rise to a "push-pull" electronic effect, where the nitrogen atom acts as an electron-donating group, pushing electron density into the conjugated π-system, which in turn influences the molecule's nucleophilic character.

Resonance Contributions to Nucleophilicity

The nucleophilicity of the dienamine system in this compound is significantly enhanced through resonance. The lone pair of electrons on the nitrogen atom can be delocalized across the pentadiene backbone, increasing the electron density at the β and δ carbons. This delocalization can be represented by the following resonance structures:

Resonance Structures of this compound
StructureDescription
I The primary, uncharged resonance structure.
II A resonance structure showing delocalization of the nitrogen lone pair, creating a negative charge on the β-carbon and a positive charge on the nitrogen (iminium ion).
III A resonance structure showing further delocalization, placing the negative charge on the δ-carbon.

These resonance contributors, particularly structures II and III , illustrate the increased electron density at the carbon atoms of the dienamine system, making them susceptible to attack by electrophiles. The presence of the electron-donating dimethylamino group thus activates the diene system, rendering it more nucleophilic than a simple, unsubstituted diene.

Comparison with Enolate Reactivity Profiles

The reactivity of dienamines like this compound can be compared to that of enolates, which are also key nucleophiles in organic synthesis. Both species derive their nucleophilicity from the presence of an electron-rich, delocalized system.

FeatureDienamine System (e.g., this compound)Enolate System
Formation Typically formed from the condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone.Generated by the deprotonation of an α-hydrogen of a carbonyl compound using a base.
Nucleophilicity Generally considered to be more nucleophilic than the corresponding enolates due to the stronger electron-donating ability of nitrogen compared to oxygen.Nucleophilic, but the electronegativity of the oxygen atom can slightly diminish the electron density on the carbon atoms compared to a dienamine.
Reaction Conditions Often can be used under neutral or mildly acidic conditions.Requires basic conditions for their formation and subsequent reaction.
Regioselectivity Reactions can occur at both the β and δ positions, depending on the electrophile and reaction conditions.Reactions primarily occur at the α-carbon.

Addition Reactions

The enhanced nucleophilicity of the dienamine system in this compound makes it a versatile substrate for various addition reactions.

Alkylation Reactions via Iminium Intermediates

Alkylation of dienamines typically proceeds through an initial attack of the nucleophilic dienamine on an alkyl halide or another suitable electrophile. This reaction forms an iminium ion intermediate, which is then hydrolyzed to yield the alkylated carbonyl compound. The regioselectivity of the alkylation (attack at the β vs. δ position) can be influenced by steric and electronic factors of both the dienamine and the electrophile.

Acylation Reactions and β-Dicarbonyl Formation

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides would be expected to follow a similar pathway to alkylation. The initial nucleophilic attack of the dienamine on the acylating agent would lead to an acylated iminium ion intermediate. Subsequent hydrolysis of this intermediate would result in the formation of a β-dicarbonyl compound, a valuable synthetic motif.

Michael Addition Reactions (Conjugate Additions)

Dienamines are excellent Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). The nucleophilic β or δ carbon of this compound can attack the β-carbon of a Michael acceptor. This reaction would form a new carbon-carbon bond and, after hydrolysis of the resulting iminium ion, would yield a 1,7-dicarbonyl compound or a related structure, depending on the position of the initial attack. The general mechanism for a Michael addition involving a dienamine is as follows:

Nucleophilic attack of the dienamine on the Michael acceptor.

Formation of an enolate intermediate from the Michael acceptor.

Protonation of the enolate.

Hydrolysis of the iminium ion to regenerate the carbonyl group.

Intramolecular Conjugate Additions

While specific studies detailing the intramolecular conjugate additions of this compound are not extensively documented in the literature, the inherent structural features of the molecule suggest the potential for such reactions. The presence of the electron-donating dimethylamino group enhances the nucleophilicity of the diene system, particularly at the beta and delta positions relative to the amino group. This electronic characteristic, coupled with the electrophilic nature of the aldehyde, could facilitate intramolecular cyclization under appropriate conditions.

In analogous systems, such as aminodienes, intramolecular hydroamination/cyclization reactions have been observed, often catalyzed by organolanthanide complexes. These reactions proceed via a nucleophilic attack of the amino group onto the conjugated diene, leading to the formation of heterocyclic structures. For this compound, a hypothetical intramolecular conjugate addition could involve the nucleophilic carbon of the enamine system attacking the electrophilic aldehyde, or a related Michael-type addition if a suitable intramolecular acceptor is present. However, without direct experimental evidence for this specific substrate, such pathways remain speculative.

Cycloaddition Chemistry

The conjugated diene system in this compound is a prime site for cycloaddition reactions, most notably the Diels-Alder reaction. The electronic nature of the diene, being electron-rich due to the dimethylamino substituent, dictates its reactivity towards various dienophiles.

The dienamine character of this compound makes it a highly reactive diene in Diels-Alder cycloadditions. The electron-donating nitrogen atom significantly raises the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby facilitating reactions with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions.

In a normal-electron-demand Diels-Alder reaction, this compound would be expected to react readily with dienophiles bearing electron-withdrawing groups. Examples of suitable dienophiles include maleic anhydride, acrylates, and quinones. The reaction would lead to the formation of a six-membered ring, with the regioselectivity being controlled by the electronic and steric influences of the substituents on both the diene and the dienophile.

Table 1: Hypothetical Normal-Electron-Demand Diels-Alder Reactions of this compound

DienophileExpected ProductRegioselectivity
Maleic AnhydrideSubstituted cyclohexene (B86901) dicarboxylic anhydrideHigh
Methyl AcrylateSubstituted cyclohexene carboxylateModerate to High
BenzoquinoneFused polycyclic systemHigh

Inverse-electron-demand Diels-Alder reactions involve an electron-rich dienophile and an electron-poor diene. Given that this compound is an electron-rich diene, its participation in inverse-electron-demand Diels-Alder reactions would be less favorable compared to normal-electron-demand pathways. For such a reaction to occur, a very electron-poor diene and an exceptionally electron-rich dienophile would be required, which is an uncommon scenario for this substrate.

The presence of the aldehyde group in this compound opens up the possibility of its participation in hetero-Diels-Alder reactions. In this type of reaction, the aldehyde can act as the dienophile, reacting with another diene. More interestingly, the conjugated system of this compound can act as a heterodienophile, where the C=C-C=O system reacts with a diene. Alternatively, the diene moiety of the molecule could react with a heterodienophile, such as an imine or a nitroso compound.

For instance, reaction with a nitroso compound could lead to the formation of a six-membered oxazine (B8389632) ring, a valuable heterocyclic motif in medicinal chemistry. The regiochemical outcome of such reactions would be dictated by the frontier molecular orbital interactions between the diene and the heterodienophile.

Applications of N,n Dimethylamino 2,4 Pentadiene 5 Al in Complex Molecule Synthesis

Role in Asymmetric Organocatalysis for Stereoselective Transformations

The formation of N,N-Dimethylamino-2,4-pentadiene-5-al from a 2,4-dienal and a chiral secondary amine catalyst generates a dienamine intermediate. This activation mode is central to its application in asymmetric organocatalysis, enabling highly stereoselective chemical reactions. The extended π-system of the dienamine allows for the transmission of stereochemical information from the chiral catalyst to reacting centers, even those located at a significant distance from the initial site of reaction.

A significant challenge in asymmetric synthesis is the control of stereochemistry at positions remote from the functional group being activated. The dienamine derived from this compound provides an elegant solution to this problem. The electron-donating nature of the dimethylamino group activates the dienal system, allowing for nucleophilic attack at the γ, ε, or δ positions. When a chiral amine is used to form the dienamine, the stereochemical outcome of these remote functionalizations can be effectively controlled.

For instance, in reactions with electrophiles, the chiral dienamine can direct the approach of the electrophile to one face of the molecule, leading to the formation of a new stereocenter at a remote position with high enantioselectivity. This strategy has been successfully applied to the synthesis of complex natural products and pharmaceuticals where the precise control of multiple stereocenters is crucial. The ability to achieve stereocontrol at such distances is a testament to the predictable and well-defined transition states that can be achieved with this organocatalytic approach.

Table 1: Examples of Remote Functionalization using Aminodienal Intermediates

Functionalization PositionElectrophileChiral CatalystProduct TypeEnantiomeric Excess (ee)
γ-positionAlkyl HalideDiarylprolinol Silyl Etherγ-Alkylated AldehydeUp to 95%
ε-positionNitro-olefinCinchona Alkaloid Derivativeε-Nitro AldehydeUp to 92%
δ-positionAzodicarboxylateSquaramide-based Catalystδ-Amino AldehydeUp to 90%

Note: The data presented in this table are representative examples from studies on analogous aminodienal systems and are intended to illustrate the potential of this compound in similar transformations.

The activated dienamine of this compound is a potent nucleophile, making it an excellent partner in a variety of enantioselective carbon-carbon bond-forming reactions. Michael additions, in particular, have been extensively studied. The reaction of the dienamine with Michael acceptors, such as α,β-unsaturated ketones or nitro-olefins, proceeds with high levels of stereocontrol when mediated by a chiral amine catalyst. nih.govrsc.orgmdpi.com

These reactions are powerful tools for the construction of complex carbon skeletons. The resulting products, which contain newly formed stereocenters, can be further elaborated into a wide range of valuable molecules. The stereochemical outcome of these reactions is often rationalized by considering the steric and electronic properties of the chiral catalyst and the substrates, which allows for the predictable synthesis of the desired enantiomer.

Utilization in Cascade and Multicatalytic Processes

The reactivity of this compound makes it an ideal component in cascade and multicatalytic reactions. nih.govwikipedia.org These processes, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste.

In a typical cascade sequence, the initial reaction of the aminodienal, for example, a Michael addition, generates a new intermediate that can then undergo a subsequent intramolecular reaction. This can lead to the rapid construction of complex polycyclic structures from simple acyclic precursors. The compatibility of organocatalysis with other catalytic systems, such as metal catalysis, has also been exploited in multicatalytic processes involving aminodienals, further expanding the synthetic possibilities.

Precursor for Advanced Organic Building Blocks

The functionalized products derived from reactions of this compound serve as valuable and advanced building blocks for the synthesis of more complex target molecules. The aldehyde functionality can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or amines, providing access to a diverse range of chemical structures.

The stereocenters installed in the initial organocatalytic reaction are carried through to subsequent transformations, allowing for the synthesis of enantiomerically pure complex molecules. This strategy has been employed in the total synthesis of numerous natural products and has proven to be a robust and reliable approach for the construction of chiral molecules.

Spectroscopic Characterization and Elucidation of N,n Dimethylamino 2,4 Pentadiene 5 Al Derivatives

Spectroscopic Techniques for Structural Confirmation and Electronic Characterization

A combination of spectroscopic methods provides a comprehensive understanding of the molecular framework and electronic behavior of N,N-Dimethylamino-2,4-pentadiene-5-al derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinylic protons of the diene system, and the methyl protons of the dimethylamino group. The aldehydic proton (CHO) typically appears as a highly deshielded signal in the δ 9-10 ppm region. nih.govnih.gov Its coupling to the adjacent vinylic proton would result in a doublet. The protons on the conjugated diene backbone would resonate in the vinylic region (δ 5-7 ppm), with their chemical shifts and coupling constants (J-values) providing information about the stereochemistry (E/Z) of the double bonds. The N-methyl protons are expected to appear as a singlet further upfield, typically in the δ 2.2-3.0 ppm range.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with distinct signals for the carbonyl carbon, the sp²-hybridized carbons of the diene, and the sp³-hybridized methyl carbons. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190-200 ppm. The carbons of the C=C double bonds would resonate in the δ 100-150 ppm range, while the N-methyl carbons would be found significantly upfield, typically around δ 40-50 ppm.

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
H-1Aldehydic9.0 - 10.0-Doublet, deshielded by carbonyl group.
C-1Carbonyl-190 - 200Most deshielded carbon.
H-2Vinylic5.5 - 7.5-Complex coupling with H-3.
C-2Vinylic-110 - 150Part of conjugated system.
H-3Vinylic5.5 - 7.5-Complex coupling with H-2 and H-4.
C-3Vinylic-110 - 150Part of conjugated system.
H-4Vinylic5.5 - 7.5-Complex coupling with H-3 and H-5.
C-4Vinylic-110 - 150Part of conjugated system.
H-5Vinylic5.5 - 7.5-Doublet, coupled to H-4.
C-5Vinylic-110 - 150Influenced by N-donor group.
N(CH₃)₂Methyl2.2 - 3.040 - 50Singlet, integrating to 6 protons.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. For a compound with an odd number of nitrogen atoms, the molecular ion peak (M⁺) is expected at an odd nominal mass, consistent with the molecular formula C₇H₁₁NO (MW: 125.17 g/mol ). rsc.org

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses based on the functional groups present. rsc.org

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a methyl radical (•CH₃) or the formation of a stable iminium ion. A prominent fragment ion is expected at m/z 58, corresponding to [(CH₃)₂N=CH]⁺.

Carbonyl Fragmentation: Aldehydes typically undergo cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (•CHO, M-29).

McLafferty Rearrangement: While less likely in this fully unsaturated system, this rearrangement is a possibility in certain derivatives with longer alkyl chains.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Fragmentation Pathway
125[C₇H₁₁NO]⁺Molecular Ion (M⁺)
124[C₇H₁₀NO]⁺Loss of H• from aldehyde (M-1)
96[C₇H₁₁N]⁺Loss of CHO• from aldehyde (M-29)
58[C₃H₈N]⁺α-cleavage at the amino group

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to the aldehyde and the conjugated diene system.

C=O Stretch: The most intense and diagnostic peak will be the carbonyl (C=O) stretch. Due to conjugation with the diene system, this band is expected at a lower frequency than that of a saturated aldehyde, typically in the range of 1685-1705 cm⁻¹. nih.govnih.gov

C-H Stretch (Aldehyde): A characteristic feature of aldehydes is the aldehydic C-H stretch, which usually appears as a pair of weak to medium bands between 2700 cm⁻¹ and 2860 cm⁻¹. nih.gov

C=C Stretch: The carbon-carbon double bond stretches of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the dimethylamino group is expected around 1180-1280 cm⁻¹.

Interactive Data Table: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aldehyde (CHO)C=O Stretch1685 - 1705Strong
Aldehyde (CHO)C-H Stretch~2820 and ~2720Weak to Medium
Diene (C=C-C=C)C=C Stretch1600 - 1650Medium to Strong
Amino (N(CH₃)₂)C-N Stretch1180 - 1280Medium

The extensive π-conjugation and push-pull nature of this compound make it a strong chromophore, readily analyzed by UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption: The molecule is expected to exhibit a strong absorption band in the near-UV or visible region of the spectrum. This absorption corresponds to a π-π* electronic transition. Due to the presence of the donor (N(CH₃)₂) and acceptor (CHO) groups, this transition has significant intramolecular charge-transfer (ICT) character. The position of the maximum absorption wavelength (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) of the λ_max is typically observed for such push-pull systems.

Fluorescence: Upon excitation, these types of push-pull chromophores often exhibit fluorescence, emitting light at a longer wavelength than they absorb. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process and are also often dependent on the solvent environment.

Interactive Data Table: Expected Photophysical Properties

Property Description Expected Observation
Absorption (λ_max)Wavelength of maximum light absorption (π-π* ICT transition).Strong absorption in the near-UV/Visible range.
SolvatochromismShift in λ_max with changing solvent polarity.Bathochromic (red) shift with increasing solvent polarity.
Emission (λ_em)Wavelength of maximum fluorescence emission.Emission at a longer wavelength than absorption.
Stokes ShiftEnergy difference between absorption and emission maxima.A significant Stokes shift is expected.

Chiroptical Properties and Stereochemical Assignments

While this compound itself is achiral, its derivatives can be synthesized to contain stereocenters. The stereochemistry of these chiral derivatives is elucidated using chiroptical techniques, which measure the differential interaction of the molecule with left- and right-circularly polarized light.

The introduction of a chiral center, for instance in a substituent attached to the polyene backbone or the amino group, would render the molecule optically active. The push-pull chromophore is particularly sensitive to its three-dimensional structure, making techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) highly effective.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR). A chiral derivative of this compound would be expected to show distinct CD signals (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters.

Stereochemical Assignment: For a novel chiral derivative, the absolute configuration can be assigned by comparing the experimental CD spectrum with theoretical spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for a reliable assignment of its absolute stereochemistry. The strong ICT band of the push-pull system often leads to intense Cotton effects, facilitating this analysis. nih.gov

Interactive Data Table: Chiroptical Techniques for Chiral Derivatives

Technique Principle Application for Stereochemical Assignment
Circular Dichroism (CD)Differential absorption of circularly polarized light.The sign (+/-) of the Cotton effect at a specific wavelength is characteristic of the absolute configuration.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Provides complementary information to CD for assigning stereochemistry.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light.Provides stereochemical information based on molecular vibrations.

Future Perspectives in N,n Dimethylamino 2,4 Pentadiene 5 Al Research

Exploration of Novel Reactivity Modes

The conjugated π-system of N,N-Dimethylamino-2,4-pentadiene-5-al presents a fertile ground for the discovery of novel reactivity. The electron-donating nature of the dimethylamino group and the electron-withdrawing character of the aldehyde group create a polarized molecule with multiple reactive sites. Future research should be directed towards a systematic exploration of its behavior in a variety of chemical transformations.

Detailed investigations into its participation in higher-order cycloaddition reactions, beyond standard Diels-Alder chemistry, could unveil pathways to complex polycyclic structures. The influence of the terminal dimethylamino group on the regioselectivity and stereoselectivity of these reactions warrants in-depth study. Furthermore, the potential for this compound to act as a dienophile or a heterodienophile in various pericyclic reactions should be systematically evaluated.

The presence of both nucleophilic (amino group) and electrophilic (aldehyde group) centers within the same molecule suggests the possibility of intramolecular reactions to form novel heterocyclic scaffolds. The exploration of tandem reactions, where multiple bond-forming events occur in a single operation, could lead to efficient and atom-economical synthetic routes. The reactivity of the aldehyde group towards a wider range of nucleophiles and the potential for the dimethylamino group to direct or participate in these reactions are also promising avenues for research.

Development of New Asymmetric Catalytic Systems

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The development of new asymmetric catalytic systems that can effectively control the stereochemistry of reactions involving this compound is a critical area for future research.

Given the diene and aldehyde functionalities, research efforts could focus on developing chiral catalysts for asymmetric cycloaddition reactions. mdpi.com Chiral Lewis acids or organocatalysts could be employed to induce facial selectivity in Diels-Alder reactions, leading to the formation of enantioenriched cyclohexene (B86901) derivatives. The design of catalysts that can effectively differentiate between the two faces of the diene is a significant challenge that, if overcome, would provide access to a wide range of valuable chiral building blocks.

Furthermore, the aldehyde group is a prime target for asymmetric nucleophilic additions. The development of catalytic systems for the enantioselective addition of organometallic reagents, cyanide, or other nucleophiles to the carbonyl carbon would be highly valuable. Research into chiral Brønsted acid or base catalysis could also unlock new asymmetric transformations involving this versatile substrate. The creation of a comprehensive toolbox of catalytic methods for the stereoselective functionalization of this compound would significantly expand its utility in organic synthesis.

Integration into Sustainable Synthesis Methodologies

In an era of increasing environmental awareness, the integration of this compound into sustainable synthesis methodologies is a crucial long-term goal. Future research should focus on developing greener synthetic routes to the compound itself and on utilizing it in environmentally benign chemical processes.

This includes the exploration of bio-based feedstocks for its synthesis, moving away from traditional petroleum-derived starting materials. The development of catalytic, atom-economical methods for its preparation would also contribute to its sustainability profile.

In its application, a focus on reactions that proceed under mild conditions, in green solvents (such as water or bio-derived solvents), and with high energy efficiency will be paramount. The use of heterogeneous catalysts that can be easily recovered and recycled would further enhance the sustainability of processes involving this compound. Investigating its potential use in flow chemistry systems could also offer advantages in terms of safety, efficiency, and scalability, aligning with the principles of green chemistry. By proactively considering the environmental impact of both the synthesis and application of this compound, the chemical community can ensure its long-term viability as a valuable synthetic tool.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-Dimethylamino-2,4-pentadiene-5-al, and what challenges arise during its purification?

  • Methodological Answer : Synthesis typically involves conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions, with dimethylamine incorporation at the terminal aldehyde position. Key challenges include controlling stereochemistry and avoiding polymerization. Purification often requires low-temperature fractional distillation under inert atmospheres, followed by characterization via 1H^1H-NMR and IR spectroscopy to confirm the α,β,γ,δ-unsaturated aldehyde structure .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Employ a multi-technique approach:

  • 1H^1H-NMR : Identify characteristic proton environments (e.g., aldehyde proton at ~9.5 ppm, conjugated diene protons at 5.5–6.5 ppm).
  • IR Spectroscopy : Confirm C=O (aldehyde) stretching (~1700 cm1^{-1}) and conjugated C=C stretches (~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula. Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Use a factorial design to assess variables (e.g., solvent polarity, temperature, dienophile electronic effects). For example:

  • Factors : Solvent (THF vs. DCM), temperature (25°C vs. 60°C), dienophile (electron-deficient vs. electron-rich).
  • Response Variables : Reaction rate (monitored via HPLC), regioselectivity (determined by 13C^13C-NMR).
    Statistical tools (e.g., ANOVA) can identify significant interactions, while DFT calculations model transition states to explain selectivity trends .

Q. How can researchers resolve contradictions in spectroscopic data when this compound exhibits unexpected tautomeric behavior?

  • Methodological Answer : Suspected tautomerism (e.g., keto-enol equilibria) requires:

  • Variable Temperature (VT) NMR : Monitor shifts in proton environments across temperatures (e.g., -40°C to 80°C).
  • Dynamic HPLC : Separate tautomers under controlled conditions.
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with Boltzmann-weighted DFT predictions for tautomeric populations. Contradictions often arise from solvent-dependent equilibria or impurities, necessitating rigorous solvent drying and inert atmosphere protocols .

Q. What theoretical frameworks guide the study of this compound’s electronic properties for optoelectronic applications?

  • Methodological Answer : Apply Frontier Molecular Orbital (FMO) Theory to predict reactivity and charge-transfer behavior.

  • HOMO-LUMO Gap : Calculate using TD-DFT to correlate with UV-Vis absorption spectra.
  • Solvatochromism Studies : Measure absorbance in solvents of varying polarity to assess intramolecular charge transfer (ICT).
    Pair experimental data with computational results (e.g., Gaussian09) to validate models and refine synthetic strategies for tailored optoelectronic properties .

Data Analysis and Interpretation

Q. How should researchers approach conflicting kinetic data in catalytic applications of this compound?

  • Methodological Answer : Conduct a sensitivity analysis to isolate variables:

  • Control Experiments : Test catalyst-free conditions to rule out autocatalysis.
  • Isotopic Labeling : Use 13C^{13}C-labeled aldehyde to track reaction pathways via MS.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for chain processes.
    Contradictions often stem from competing mechanisms (e.g., radical vs. polar pathways), requiring multi-technique validation .

Theoretical and Computational Integration

Q. What role do symmetry considerations play in predicting the vibrational modes of this compound?

  • Methodological Answer : Apply Group Theory to assign IR/Raman-active modes.

  • Symmetry Operations : Determine point group (e.g., C2vC_{2v}) and irreducible representations for stretching/bending modes.
  • Comparison with Experiment : Overlay computed (DFT) and experimental spectra to validate assignments. Discrepancies may indicate conformational flexibility or crystal-packing effects, necessitating single-crystal XRD for rigid structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.